4(1H)-Pyrimidinone, 2-((3-chlorophenyl)sulfonyl)-6-(1-methylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via an alkylation reaction using sec-butyl halides in the presence of a base such as potassium carbonate.
Sulfonylation: The 3-chlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butoxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of sec-butyl ketone or sec-butyl carboxylic acid derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biochemical pathways. The presence of the sulfonyl group suggests potential interactions with sulfhydryl-containing enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
6-(sec-Butoxy)-2-((3-methylphenyl)sulfonyl)pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a chlorine atom.
6-(sec-Butoxy)-2-((3-fluorophenyl)sulfonyl)pyrimidin-4(3H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.
6-(sec-Butoxy)-2-((3-bromophenyl)sulfonyl)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The unique combination of the sec-butoxy group and the 3-chlorophenylsulfonyl group in 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for specific applications.
Properties
CAS No. |
284681-80-7 |
---|---|
Molecular Formula |
C14H15ClN2O4S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(3-chlorophenyl)sulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15ClN2O4S/c1-3-9(2)21-13-8-12(18)16-14(17-13)22(19,20)11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
JAGUNJXHEZIXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.